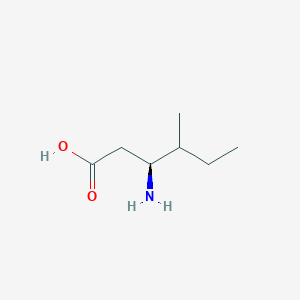

(3S)-3-Amino-4-methylhexanoic acid

説明

Contextualization of (3S)-3-Amino-4-methylhexanoic Acid within Non-Proteinogenic Amino Acid Research

This compound, also known by its synonym L-β-homoisoleucine, is a non-proteinogenic amino acid that has garnered attention for its potential applications in drug discovery and peptide science. researchgate.netnih.gov Unlike proteinogenic amino acids, non-proteinogenic amino acids are not incorporated into proteins during ribosomal synthesis. Instead, their value lies in their ability to confer unique structural and functional properties to synthetic peptides and other small molecules.

The incorporation of non-proteinogenic amino acids like this compound into peptide backbones can lead to the formation of "foldamers," which are oligomers that adopt well-defined secondary structures similar to those found in proteins, such as helices, turns, and sheets. scirp.org These novel structures can exhibit enhanced stability against degradation by proteases, the enzymes that break down proteins, a significant advantage in the development of peptide-based drugs. scirp.org

The Fmoc-protected form of L-β-homoisoleucine is commercially available and serves as a key building block in solid-phase peptide synthesis (SPPS), a widely used technique for the artificial production of peptides. chemimpex.com This availability facilitates its use in a variety of research applications, including:

Drug Development: Creating more effective and targeted therapeutic agents. chemimpex.com

Protein Engineering: Modifying protein structures to enhance stability and functionality. chemimpex.com

Structural Biology: Studying protein structures and interactions. chemimpex.com

Bioconjugation: Attaching biomolecules to other molecules or surfaces for diagnostic and therapeutic purposes. chemimpex.com

Importance of Stereochemistry in β-Amino Acid Functionality

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For β-amino acids, which can have stereocenters at both the α and β positions, the specific stereochemical configuration is paramount. The interaction of a molecule with its biological target, such as an enzyme or receptor, is highly dependent on a precise geometric fit, much like a key fitting into a lock.

The stereochemistry of this compound, as indicated by the "(3S)" designation, dictates its specific spatial orientation. This precise arrangement is crucial for its intended biological interactions. Even subtle changes in stereochemistry can dramatically alter a molecule's efficacy or mode of action. For instance, studies on stereoisomers of similar compounds have shown that different configurations can lead to significant variations in their binding modes with enzymes. One stereoisomer might form strong, stabilizing interactions with an enzyme's active site, while another may experience steric hindrance, leading to weaker binding and reduced activity. This highlights the necessity of stereoselective synthesis to produce the desired enantiomerically pure compound for research and therapeutic applications.

Overview of Research Trajectories for Acyclic β-Amino Acids

The study of acyclic β-amino acids, such as this compound, is a vibrant area of research. A primary focus is their incorporation into peptides to create peptidomimetics with improved pharmacological properties. β-peptides have demonstrated a range of biological activities, including antimicrobial and antifungal properties. nih.govnih.gov

A significant research trajectory involves the use of β-amino acids to modulate the conformation of peptides. The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, allowing for the design of peptides that can adopt specific and stable secondary structures. scirp.org This is particularly relevant in the development of inhibitors of protein-protein interactions, where a specific folded conformation is often required for potent activity.

Furthermore, research is ongoing to develop novel and efficient methods for the stereoselective synthesis of β-amino acids. These methods are essential for accessing a diverse range of β-amino acid building blocks for use in drug discovery and materials science. Strategies often involve asymmetric synthesis starting from chiral precursors or the use of chiral catalysts to control the stereochemical outcome of the reaction.

Structure

3D Structure

特性

CAS番号 |

1151863-10-3 |

|---|---|

分子式 |

C7H15NO2 |

分子量 |

145.20 g/mol |

IUPAC名 |

(3S)-3-amino-4-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |

InChIキー |

JHEDYGILOIBOTL-GDVGLLTNSA-N |

異性体SMILES |

CCC(C)[C@H](CC(=O)O)N |

正規SMILES |

CCC(C)C(CC(=O)O)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3s 3 Amino 4 Methylhexanoic Acid

Enantioselective and Diastereoselective Synthesis Approaches

The primary challenge in synthesizing (3S)-3-Amino-4-methylhexanoic acid lies in the precise installation of two adjacent stereocenters. Modern organic synthesis offers several powerful platforms to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Synthesis

A foundational strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate to direct a subsequent stereoselective transformation. wikipedia.org For the synthesis of β-amino acids like β-homoisoleucine, oxazolidinones, often called Evans auxiliaries, are particularly effective. wikipedia.orgnih.gov

The general approach begins with the acylation of a chiral oxazolidinone, for instance, one derived from L-valine or L-phenylalanine, with a suitable carboxylic acid derivative. santiago-lab.com To construct the backbone of this compound, a propionate-derived N-acyloxazolidinone could be used. The key step involves the stereoselective generation of an enolate, followed by an aldol (B89426) reaction with an appropriate aldehyde. Subsequent manipulation of the resulting hydroxyl group to an amine and cleavage of the auxiliary yields the target β-amino acid. The steric hindrance provided by the substituent on the chiral auxiliary effectively shields one face of the enolate, guiding the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters. orgsyn.org The auxiliary can typically be recovered and reused. wikipedia.org

A representative, though generalized, synthetic sequence is outlined below:

Acylation: An Evans oxazolidinone is acylated to form an N-propionyl imide.

Diastereoselective Aldol Reaction: The imide is converted to its boron enolate and reacted with isobutyraldehyde. This establishes the required (3S, 4S) relative stereochemistry in the aldol adduct due to the directing effect of the auxiliary.

Conversion and Cleavage: The hydroxyl group of the aldol product is converted to an amino group via a process like a Mitsunobu reaction with an azide (B81097) source followed by reduction. Finally, the chiral auxiliary is cleaved hydrolytically or reductively to afford this compound.

Table 1: Representative Data for Chiral Auxiliary-Mediated Aldol Reactions This table illustrates typical outcomes for Evans auxiliary-directed aldol reactions with aliphatic aldehydes, which are foundational for synthesizing structures like β-homoisoleucine.

| Chiral Auxiliary Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-N-Propionyl-4-benzyloxazolidinone | Isovaleraldehyde | >99:1 | 85-95 | orgsyn.org |

| (R)-N-Propionyl-4-isopropyloxazolidinone | Benzaldehyde | >98:2 | 90 | orgsyn.org |

Asymmetric Catalysis (e.g., Chiral Ligand-Controlled Reactions)

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key catalytic methods applicable to the synthesis of β-homoisoleucine include the asymmetric hydrogenation of β-enamino esters and asymmetric conjugate additions.

For instance, a plausible route involves the synthesis of a β-enamino ester precursor. The asymmetric hydrogenation of this substrate using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPhos), can reduce the double bond with high enantioselectivity to set the stereocenter at the C3 position. The stereochemistry at the C4 position would need to be established beforehand in the starting material.

Another powerful catalytic strategy is the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester. While numerous methods exist, they often require specific substrate types. The development of new catalytic systems remains an active area of research to broaden the applicability to a wider range of aliphatic substrates. researchgate.net

Chemoenzymatic and Biocatalytic Routes

Biocatalysis has emerged as a powerful and green alternative for producing chiral molecules with exceptional stereoselectivity. Transaminases (TAs), in particular, are highly promising for the synthesis of β-amino acids. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde. nih.gov

Two primary biocatalytic strategies can be envisioned for this compound:

Asymmetric Synthesis: This "bottom-up" approach involves the enzymatic amination of the corresponding prochiral β-keto acid, 3-oxo-4-methylhexanoic acid. A stereoselective transaminase introduces the amino group at the C3 position to directly form the (3S) enantiomer. A significant challenge with this method is the inherent instability of β-keto acids, which can readily decarboxylate in aqueous solutions. researchgate.net

Kinetic Resolution: This "top-down" strategy starts with a racemic mixture of 3-amino-4-methylhexanoic acid. A highly enantioselective transaminase is chosen that selectively deaminates one enantiomer (e.g., the (3R) enantiomer), leaving the desired (3S)-enantiomer untouched and therefore enantiomerically pure. researchgate.net This method is highly effective, though the theoretical maximum yield is limited to 50%.

Recent advances have focused on discovering and engineering novel transaminases with broader substrate scopes and improved stability, making them increasingly viable for industrial-scale synthesis of non-canonical amino acids. nih.govnih.gov

Table 2: Representative Applications of Transaminases in β-Amino Acid Synthesis This table shows examples of transaminase activity on substrates structurally related to the synthesis of β-homoisoleucine, demonstrating the potential of this technology.

| Enzyme Source | Reaction Type | Substrate | Product Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Vibrio fluvialis JS17 | Kinetic Resolution | rac-β-phenylalanine | >99% (S) | nih.gov |

| Chromobacterium violaceum | Asymmetric Synthesis | β-keto esters | >99% | researchgate.net |

| Engineered Transaminase | Dynamic Kinetic Resolution | β-branched arylalanines | >99% | nih.gov |

Total Synthesis Strategies and Optimizations

Convergent and Linear Synthesis Pathways

For a relatively small molecule like this compound, a linear pathway is the most common and logical strategy. A practical approach would start from a readily available chiral building block, such as L-isoleucine, which already contains the required (S) stereocenter at the C4 position (relative to the final product structure). A one-carbon homologation, such as the Arndt-Eistert reaction, could then be employed to extend the carbon chain, inserting a methylene (B1212753) group between the original carboxyl group and the α-carbon to form the β-amino acid structure. This linear sequence leverages the "chiral pool" to avoid the need for creating one of the stereocenters from scratch.

Novel Reaction Conditions and Reagents for β-Amino Acid Formation

The field of β-amino acid synthesis is continually evolving with the introduction of new reagents and reaction conditions that offer milder, more efficient, and more selective transformations. Common methods include:

Arndt-Eistert Homologation: A classic method for converting an α-amino acid to its β-homologue. It involves activating the carboxylic acid (e.g., as an acid chloride), reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing a silver-catalyzed Wolff rearrangement to give the chain-extended ester.

Mannich-type Reactions: These reactions involve the condensation of an enolate with an imine. Asymmetric variants using chiral catalysts have become a powerful tool for constructing β-amino acids.

Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a direct and widely used method. Modern advancements include the use of catalytic systems that allow for highly enantioselective additions. researchgate.net

Ring-Opening of Aziridines: Nickel-catalyzed carboxylation of appropriately substituted aziridines has been developed as a novel route to access β-amino acids with good functional group tolerance. nih.gov

These methodologies represent the state-of-the-art and provide a versatile toolbox for the synthesis of this compound and other structurally diverse β-amino acids.

Industrial-Scale Synthesis Considerations (Methodology Focus)

The large-scale production of this compound, a key chiral building block, necessitates methodologies that are not only high-yielding but also efficient, cost-effective, and environmentally sustainable. Industrial synthesis strategies are increasingly focused on process intensification and rigorous stereochemical control to meet the stringent purity requirements for its applications.

Process Intensification Techniques

Process intensification in the synthesis of this compound precursors aims to reduce equipment size, energy consumption, and waste generation while increasing production capacity and safety. Key techniques employed include the adoption of continuous flow systems and advanced chemoenzymatic processes.

The use of immobilized enzymes represents a further intensification of this technique. Immobilization onto solid supports, such as epoxy resins, allows the biocatalyst to be easily separated from the reaction mixture and reused for multiple cycles, which is crucial for cost-effective industrial production. evitachem.comnih.gov For example, an immobilized mutant lipase (B570770) from Talaromyces thermophilus (TTL) demonstrated high efficiency in the kinetic resolution of a precursor, maintaining high conversion rates even after being reused ten times. nih.gov

| Enzyme System | Substrate Concentration | Conversion | Enantiomeric Excess (eep) | Reusability | Source |

| Immobilized TTL Mutant | 3 M | 49.7% | >95% | Retained >46.3% conversion after 10 cycles | nih.gov |

| Free TTL Mutant | >1.0 M | Low | High | Not reusable | nih.gov |

| Lipolase | Not specified | High | High | Not specified | acs.org |

Stereochemical Purity Control in Large-Scale Production

Achieving high stereochemical purity is paramount in the synthesis of this compound. Industrial methods rely heavily on asymmetric synthesis and resolution techniques to produce the correct stereoisomer with high enantiomeric excess (ee).

Enzymatic Kinetic Resolution: Enzymatic kinetic resolution is a widely adopted and highly effective method for controlling stereochemistry. This technique uses stereoselective enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. evitachem.comacs.org

Lipases: Commercially available lipases like Lipolase® have proven highly effective in the resolution of key precursors. acs.org In one process, Lipolase was used for the enantioselective hydrolysis of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, yielding the desired (S)-enantiomer with high purity. acs.org Similarly, a mutant lipase from Talaromyces thermophilus was engineered to exhibit high hydrolytic activity and enantioselectivity (>95% eep) towards a precursor of this compound. nih.gov

Nitrilases: Nitrilase-mediated hydrolysis offers another powerful biocatalytic route. A robust nitrilase from Arabis alpina (AaNIT) was engineered to achieve excellent enantioselectivity (E > 300) in the hydrolysis of isobutylsuccinonitrile, a precursor, at high substrate concentrations (100 g L⁻¹). researchgate.net

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a key step in several synthetic routes. This method introduces chirality by using a chiral catalyst to guide the hydrogenation of a prochiral olefin. A concise synthesis of a related compound involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand (Me-DuPHOS). researchgate.net This step provides the desired (S)-3-cyano-5-methylhexanoate intermediate with very high enantiomeric excess. researchgate.net

| Method | Catalyst/Enzyme | Intermediate | Enantiomeric Excess (ee) / E-value | Source |

| Asymmetric Hydrogenation | Rhodium Me-DuPHOS | (S)-3-cyano-5-methylhexanoate | Very high ee | researchgate.net |

| Enzymatic Hydrolysis | Nitrilase (AaNIT mutant) | (S)-3-cyano-5-methylhexanoic acid | E > 300 | researchgate.net |

| Enzymatic Resolution | Immobilized Lipase PS | (S)-3-cyano-5-methylhexanoic acid ethyl ester | 99.2% ee | researchgate.net |

| Diastereomeric Salt Resolution | Cinchonidine | (S)-3-cyano-5-methyl-hexanoic acid | ≥99% ee | researchgate.net |

Diastereomeric Salt Resolution: A classical yet effective method for separating enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral resolving agent, typically a naturally occurring and inexpensive chiral amine like cinchonidine. researchgate.net The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer is then recovered by acid hydrolysis of the isolated salt. This method has been used to obtain optically pure (S)-3-cyano-5-methyl-hexanoic acid with an enantiomeric excess of ≥99%. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amino Group

The primary amino group in (3S)-3-Amino-4-methylhexanoic acid is a nucleophilic center that readily participates in a variety of chemical transformations. These reactions allow for the introduction of diverse substituents, leading to the formation of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy to modulate the compound's physicochemical properties. This can be achieved through reactions with alkyl halides, often in the presence of a base to neutralize the generated acid. The steric hindrance around the amino group, posed by the adjacent chiral center and the isobutyl group, may influence the reaction rate and require specific conditions for optimal yields.

N-acylation, the introduction of an acyl group, is another fundamental transformation of the amino group, leading to the formation of amides. This is typically accomplished using acylating agents such as acyl chlorides or anhydrides. These reactions are generally high-yielding and proceed under mild conditions.

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl-(3S)-3-Amino-4-methylhexanoic acid | Base (e.g., K2CO3), Solvent (e.g., DMF), RT to 60°C |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-(3S)-3-Amino-4-methylhexanoic acid | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2), 0°C to RT |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl-(3S)-3-Amino-4-methylhexanoic acid | Solvent (e.g., Acetic Acid), Heat |

Schiff Base Formation and its Mechanistic Studies

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of Schiff bases is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Mechanistic studies on Schiff base formation with sterically hindered β-amino acids like this compound would be valuable to understand the influence of the chiral center and the alkyl substituent on the reaction kinetics and the stability of the resulting imine. The electronic nature of the substituents on the aldehyde or ketone will also play a crucial role in the reaction outcome.

Protection and Deprotection Strategies for Amine Functionality

Commonly used amine protecting groups compatible with the structure of this compound include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is stable under basic conditions and is typically removed with strong acids, while the Fmoc group is base-labile and removed with secondary amines like piperidine.

| Protecting Group | Reagent for Protection | Typical Protection Conditions | Reagent for Deprotection | Typical Deprotection Conditions |

|---|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Base (e.g., NaOH, NaHCO3), Solvent (e.g., Dioxane/H2O), RT | Trifluoroacetic acid (TFA) | Solvent (e.g., CH2Cl2), RT |

| Fmoc | 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Na2CO3), Solvent (e.g., Dioxane/H2O), 0°C to RT | Piperidine | Solvent (e.g., DMF), RT |

Reactions Involving the Carboxyl Group

The carboxylic acid functionality in this compound provides another avenue for derivatization, allowing for the formation of esters, amides, and other related compounds.

Esterification and Amidation Reactions

Esterification, the conversion of the carboxylic acid to an ester, can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with alkyl halides under basic conditions can also yield esters.

Amidation, the formation of an amide bond by reacting the carboxylic acid with an amine, is a cornerstone of peptide synthesis. This transformation typically requires the activation of the carboxyl group to enhance its electrophilicity.

Carboxyl Group Activation Methodologies

Direct amidation of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxyl group is typically activated using a variety of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. More modern and efficient coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are particularly effective for coupling sterically hindered amino acids. mychemblog.com

| Reaction Type | Reagent/Method | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester derivative | Heat |

| Amidation | Amine, Coupling Reagent (e.g., EDC/HOBt) | Amide derivative | Solvent (e.g., DMF, CH2Cl2), Base (e.g., DIPEA), RT |

| Amidation | Amine, Coupling Reagent (e.g., HATU) | Amide derivative | Solvent (e.g., DMF), Base (e.g., DIPEA), RT |

Transformations of the Aliphatic Side Chain

The chemical reactivity of the sec-butyl side chain in this compound is primarily centered around its C-H bonds. The presence of a chiral center in the backbone influences the stereochemical outcome of reactions on the side chain, making stereoselective transformations a key focus of research.

Stereoselective Modifications of the Methyl and Ethyl Moieties

The selective functionalization of the methyl and ethyl groups within the sec-butyl side chain of this compound is a formidable challenge due to the inert nature of C(sp³)–H bonds. However, advances in catalysis have opened avenues for such transformations.

While direct, highly selective modifications on the sec-butyl side chain of this compound are not extensively documented in publicly available literature, general principles of C-H activation and functionalization can be applied. Catalyst-controlled reactions are paramount in achieving the desired regioselectivity and stereoselectivity. snnu.edu.cn For instance, dirhodium catalysts have demonstrated the ability to perform site-selective C–H functionalization on n-alkanes and terminally substituted n-alkyl compounds. snnu.edu.cn The selectivity is often governed by a delicate balance of steric and electronic factors of the catalyst and substrate.

One can envision a strategy where a directing group, potentially the amino or carboxyl group of the amino acid itself after suitable protection, guides a metal catalyst to a specific C-H bond on the side chain. For example, palladium-catalyzed reactions have been employed for the β-C(sp³)–H arylation of α-amino acids, utilizing the native carboxylic acid as a directing group. While this applies to the α-position relative to the carboxyl group, analogous strategies could potentially be developed for the more remote C-H bonds of the sec-butyl side chain in a β-amino acid.

Enzymatic catalysis also presents a powerful tool for stereoselective modifications. Biocatalysts, such as certain cytochrome P450 enzymes, are known to hydroxylate unactivated C-H bonds with high regio- and stereoselectivity. While specific studies on this compound may be limited, the broader field of biocatalytic C-H oxidation suggests this as a promising avenue for future exploration.

A hypothetical reaction scheme for the stereoselective hydroxylation of the side chain is presented below. This illustrates a potential transformation, though specific reagents and conditions would require experimental validation.

Hypothetical Stereoselective Hydroxylation

| Reactant | Reagent | Product | Potential Stereochemistry |

|---|---|---|---|

| N-protected this compound ester | Stereoselective C-H oxidase (e.g., engineered P450) | N-protected (3S)-3-Amino-4-(1-hydroxyethyl)-4-methylpentanoic acid ester | (3S, 4R, C'S) or (3S, 4R, C'R) |

| N-protected this compound ester | Stereoselective C-H oxidase (e.g., engineered P450) | N-protected (3S)-3-Amino-4-methyl-5-hydroxyhexanoic acid ester | (3S, 4R, 5S) or (3S, 4R, 5R) |

Table 1: This interactive table outlines a hypothetical, yet plausible, pathway for the stereoselective hydroxylation of the sec-butyl side chain of this compound, highlighting the potential for creating new chiral centers.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the aliphatic side chain of this compound significantly expands its utility as a building block. Strategies for such functionalization often involve initial C-H activation followed by the introduction of the desired group.

Radical-based methods offer a viable approach for the modification of amino acid side chains. nih.gov For instance, the generation of an alkyl radical on the side chain, followed by trapping with a suitable reagent, can lead to the introduction of various functionalities. Photoredox catalysis has emerged as a powerful tool in this context, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

The synthesis of β-amino acids with functionalized side chains has been reported through various synthetic routes. wustl.eduhilarispublisher.com These methods often involve the construction of the amino acid backbone with a pre-functionalized side chain. For example, the synthesis of β-homologous amino acids with polar side chains has been achieved using a collective synthesis strategy where a core structure is derivatized. nih.gov

A practical approach for creating diversity on the side chain involves the synthesis of key intermediates that can be readily converted to a range of derivatives. For instance, the introduction of a hydroxyl group, as discussed in the previous section, would provide a handle for further transformations. The alcohol could be oxidized to a ketone, converted to an azide (B81097) for subsequent reduction to an amine, or used in ether or ester linkages to append other molecular fragments.

The table below summarizes potential strategies for introducing various functional groups onto the sec-butyl side chain, building upon an initial hydroxylation step.

Strategies for Introducing Functional Groups

| Starting Material | Target Functional Group | Proposed Reaction Sequence |

|---|---|---|

| Hydroxylated side chain | Ketone | Oxidation (e.g., with PCC or Swern oxidation) |

| Hydroxylated side chain | Amine | Mesylation/Tosylation followed by substitution with azide and reduction |

| Hydroxylated side chain | Halogen | Treatment with a halogenating agent (e.g., SOCl₂ or PBr₃) |

| Hydroxylated side chain | Ether | Williamson ether synthesis with an alkyl halide |

| Hydroxylated side chain | Ester | Acylation with an acid chloride or anhydride |

Table 2: This interactive table details potential synthetic routes to introduce a variety of functional groups onto the sec-butyl side chain of this compound, starting from a hydroxylated intermediate.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Stereochemical Assignment

The determination of the specific spatial arrangement of atoms (configuration) and the various shapes a molecule can adopt through rotation around single bonds (conformation) relies on a suite of powerful spectroscopic methods. For (3S)-3-Amino-4-methylhexanoic acid, these techniques provide invaluable insights into its unique stereochemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Predicted NMR Spectral Characteristics:

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Hα | ~2.3-2.6 | dd | J(Hα, Hβ), J(Hα, Hα') |

| Hβ | ~3.2-3.5 | m | J(Hβ, Hα), J(Hβ, Hγ) |

| Hγ | ~1.5-1.8 | m | J(Hγ, Hβ), J(Hγ, CH₃), J(Hγ, CH₂CH₃) |

| CH₃ (at C4) | ~0.8-1.0 | d | J(CH₃, Hγ) |

| CH₂ (ethyl) | ~1.2-1.5 | m | J(CH₂, CH₃) |

| CH₃ (ethyl) | ~0.8-1.0 | t | J(CH₃, CH₂) |

| NH₂ | Variable | br s | - |

| COOH | Variable | br s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~175-180 |

| C2 (CH₂) | ~40-45 |

| C3 (CH-NH₂) | ~50-55 |

| C4 (CH-CH₃) | ~35-40 |

| C5 (CH₂) | ~25-30 |

| C6 (CH₃) | ~10-15 |

| CH₃ (at C4) | ~15-20 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

The relative stereochemistry at the C3 and C4 positions can be inferred from the coupling constants between Hβ and Hγ, as well as through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While a specific CD spectrum for this compound is not publicly documented, the analysis of related β-amino acids provides a framework for understanding its expected chiroptical properties. Generally, the sign of the Cotton effect in the CD spectrum, particularly for derivatives, can be correlated to the absolute configuration at the stereogenic centers. For β-amino acids, derivatization of the amino group is often employed to introduce a chromophore, enhancing the CD signal and allowing for more reliable stereochemical assignment based on empirical rules or comparison with computationally predicted spectra.

Mass Spectrometry (MS) for Isomer Differentiation and Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, mass spectrometry can be used to confirm its molecular formula (C₇H₁₅NO₂) and to differentiate it from its isomers.

High-resolution mass spectrometry provides a precise mass measurement, which helps in confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide structural information that helps distinguish between isomers. researchgate.netnih.gov The fragmentation patterns of different isomers of 3-amino-4-methylhexanoic acid would be expected to show subtle differences, particularly in the relative abundances of certain fragment ions, which can be used for their differentiation. researchgate.netnih.gov

Publicly available mass spectral data for 3-Amino-4-methylhexanoic acid (CAS 40469-87-2) provides insights into its fragmentation behavior under different ionization conditions. nih.gov

LC-ESI-QTOF MS2 Data (Positive Ion Mode): nih.gov

Precursor m/z: 146.11807 [M+H]⁺

Top 5 Peaks (m/z): 86.0969, 83.0867, 146.1181, 69.0715, 57.0704

LC-ESI-QTOF MS2 Data (Negative Ion Mode): nih.gov

Precursor m/z: 144.10247 [M-H]⁻

Top 5 Peaks (m/z): 144.1025, 99.081, 145.1054, 126.0913, 98.0729

These fragmentation patterns can be used to confirm the presence of the molecule and assess its purity in a sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation and how it packs in a crystal lattice. To date, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the general principles of β-amino acid crystallography can be discussed.

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions. As a zwitterionic amino acid, the primary interactions would be hydrogen bonds between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. These hydrogen bonds would likely form extensive networks, creating layers or three-dimensional frameworks. The aliphatic side chain, consisting of a sec-butyl group, would engage in weaker van der Waals interactions, likely segregating into hydrophobic regions within the crystal lattice. The specific nature of the crystal packing would influence the molecule's conformation in the solid state.

Polymorphism Studies of β-Amino Acids

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Studies on other amino acids have shown that polymorphism is a common phenomenon, often influenced by crystallization conditions such as solvent, temperature, and pressure. While no specific polymorphism studies on this compound have been published, it is plausible that this compound could also exhibit polymorphism. The different packing arrangements and intermolecular interactions in various polymorphs could lead to subtle differences in the conformation of the molecule. The investigation of polymorphism is crucial in pharmaceutical sciences, as different polymorphs can have different bioavailability and therapeutic efficacy.

Computational Chemistry and Molecular Modeling

Computational modeling provides detailed structural and energetic information for flexible molecules like β-amino acids. scirp.org These methods are essential for understanding the intrinsic conformational preferences that dictate how these molecules interact and form larger structures.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the stable conformations of β-amino acids. scirp.org These calculations determine the relative stabilities of different conformers by optimizing their geometries and calculating their electronic energies. For this compound, rotation around the backbone dihedral angles (φ, ψ) results in several low-energy conformations.

Theoretical studies on similar β-amino acids have shown that gas-phase calculations can identify multiple stable conformers. scirp.org The relative energies indicate the probability of each conformation's existence. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), often shows that solvation stabilizes the conformers and reduces the energy differences between them. scirp.org Intramolecular hydrogen bonding is also a key factor in determining the stability of these structures. scirp.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on typical findings for β-amino acids.

| Conformer | Dihedral Angles (φ, ψ) | Gas Phase Relative Energy (kcal/mol) | Solvated Relative Energy (kcal/mol) |

| 1 (Lowest Energy) | (-60°, 150°) | 0.00 | 0.00 |

| 2 | (60°, 150°) | 0.85 | 0.50 |

| 3 | (180°, 60°) | 1.20 | 0.90 |

| 4 | (-60°, -60°) | 1.50 | 1.15 |

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more complete picture than static quantum calculations. nih.govnih.gov For acyclic β-amino acids like this compound, MD simulations can reveal how the molecule explores its conformational space in a solvent environment. nih.gov

These simulations model the interactions between all atoms in the system, including the solvent, using a force field (a set of parameters describing the potential energy of the system). Force fields like OPLS-AA, CHARMM, and AMBER are commonly used. ligandbook.orgnih.gov By simulating the molecule for nanoseconds or longer, researchers can observe transitions between different conformations, the flexibility of the carbon backbone, and the formation and breaking of intramolecular hydrogen bonds. nih.gov This is crucial for understanding how such molecules might adopt specific secondary structures, like helices or turns, when incorporated into peptides. nih.govacs.org The results from MD simulations can show that the folding process is often driven by the structural preferences encoded in the molecule's internal degrees of freedom. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description | Purpose |

| Force Field | OPLS-AA, CHARMM, AMBER | Describes the potential energy and forces between atoms. ligandbook.orgnih.gov |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate aqueous solution. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe molecular motions. |

| Temperature | 300 K | Simulates physiological temperature. researchgate.net |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

Computational methods are also valuable for predicting spectroscopic properties, which can then be validated against experimental measurements. For chiral molecules such as this compound, Electronic Circular Dichroism (ECD) spectroscopy is a particularly important technique. ECD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule in solution.

The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure. By performing quantum chemical calculations on the various stable conformers identified (as in section 4.3.1), it is possible to calculate the theoretical ECD spectrum for each conformer. The final predicted spectrum is a Boltzmann-weighted average of the individual spectra, reflecting the conformational population at a given temperature. Comparing this predicted spectrum to an experimentally measured one allows for the validation of the computationally determined conformational ensemble. This synergy between prediction and experiment provides a high degree of confidence in the structural elucidation of the molecule. The stability and optical activity of similar compounds, such as (3S-trans)-3-amino-4-methylmonobactamic acid, have been successfully studied using circular dichroism, highlighting the utility of this technique. nih.gov

Role As a Chiral Building Block in Organic Synthesis

Integration into Peptidomimetics and Oligomeric Structures

Peptidomimetics, compounds that mimic the structure and function of peptides, are of significant interest in drug discovery due to their enhanced stability towards enzymatic degradation compared to their natural counterparts. β-Amino acids, such as (3S)-3-Amino-4-methylhexanoic acid, are key components in the design of these mimics, particularly in the synthesis of β-peptides and hybrid peptide scaffolds.

The incorporation of this compound into peptide chains results in the formation of β-peptides, which can adopt unique and stable secondary structures, such as helices and turns. The synthesis of these modified peptides typically involves standard solid-phase peptide synthesis (SPPS) protocols. The process begins with the appropriate protection of the amino and carboxylic acid functionalities of the β-amino acid, often as Fmoc- and t-butyl-protected derivatives, respectively.

Table 1: Key Steps in the Synthesis of β-Peptides Containing this compound

| Step | Description | Reagents and Conditions |

| 1. Resin Loading | Attachment of the first amino acid to a solid support (e.g., Rink Amide resin). | DIC, HOBt in DMF |

| 2. Fmoc-Deprotection | Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus. | 20% Piperidine in DMF |

| 3. Coupling | Formation of the peptide bond between the deprotected N-terminus and the incoming Fmoc-protected this compound. | HBTU, HOBt, DIPEA in DMF |

| 4. Repetition | Steps 2 and 3 are repeated to elongate the peptide chain. | N/A |

| 5. Cleavage and Deprotection | Release of the final peptide from the resin and removal of side-chain protecting groups. | TFA, TIS, H₂O |

The presence of the 4-methyl group on the hexanoic acid side chain can influence the conformational preferences of the resulting β-peptide, potentially leading to the formation of specific and predictable folding patterns. These structural constraints are crucial for mimicking the biological activity of natural peptides.

Beyond homomeric β-peptides, this compound can be incorporated into hybrid structures containing both α- and β-amino acids. These hybrid peptides offer a greater diversity of shapes and functionalities, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The synthesis of such hybrids follows similar principles to standard peptide synthesis, with the sequential addition of the different amino acid building blocks. The unique stereochemistry of this compound can induce specific turns or kinks in the peptide backbone, effectively acting as a scaffold to present other amino acid side chains in a desired spatial orientation.

Asymmetric Synthesis of Complex Natural Products and Analogues

The chiral nature of this compound makes it an invaluable starting material for the total synthesis of complex natural products and their analogues. Its pre-defined stereocenter serves as a foundation upon which further stereochemical complexity can be built.

In the synthesis of natural products, the challenge often lies in the precise control of multiple stereocenters. By starting with a chiral building block like this compound, chemists can strategically introduce one of the required stereocenters from the outset. Subsequent reactions can then be designed to be diastereoselective, with the existing stereocenter directing the formation of new ones. This approach significantly simplifies the synthetic route and reduces the need for chiral separations of complex mixtures.

Table 2: Examples of Reactions for Stereocontrolled Incorporation

| Reaction Type | Description |

| Aldol (B89426) Addition | The enolate derived from an ester of this compound can react with an aldehyde to form a new C-C bond and two new stereocenters with high diastereoselectivity. |

| Michael Addition | The amino group can be used to direct the conjugate addition of the molecule to an α,β-unsaturated system, establishing a new stereocenter. |

| Cyclization Reactions | Intramolecular reactions can be employed to form cyclic structures where the stereochemistry of the ring is dictated by the chiral center of the starting β-amino acid. |

The unique reactivity of β-amino acids like this compound has spurred the development of novel synthetic methodologies. For instance, transformations of the amino and carboxylic acid groups can lead to the formation of other functional groups while preserving the original stereochemistry. This allows for the conversion of the β-amino acid into a variety of chiral synthons that can be used in a broader range of synthetic applications. The development of such pathways expands the synthetic chemist's toolkit for the efficient and stereoselective construction of complex molecules.

Molecular Interactions and Mechanistic Studies in Vitro Focus

Enzyme Binding and Inhibition/Activation Mechanisms

The interaction of (3S)-3-Amino-4-methylhexanoic acid and its derivatives with enzymes, particularly aminotransferases, is a key area of research. These interactions can lead to either inhibition or activation, providing valuable insights into enzyme mechanisms and pathways for drug development.

Investigation of Enzyme Specificity and Substrate Recognition (e.g., Aminotransferases)

Aminotransferases, also known as transaminases, are a diverse group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes crucial for amino acid metabolism. nih.govyoutube.com They typically catalyze the transfer of an amino group from an amino acid to a keto acid. youtube.com While most aminotransferases act on α-amino acids, a subset known as ω-transaminases can process β-amino acids, making them relevant to the study of this compound. nih.gov

The specificity of these enzymes is not absolute, and many exhibit broad substrate promiscuity, which has been a driving force in their evolution. nih.gov For instance, the S-selective transaminase from Mesorhizobium sp. strain LUK (MesAT) can accept both α- and β-amino acids. nih.gov Structural studies of MesAT reveal that it forms a homodimer, with residues from both monomers contributing to the binding of substrates. nih.gov This dual specificity provides a template for engineering biocatalysts for the production of valuable β-amino acids. nih.gov

Research has shown that certain ω-transaminases exhibit activity towards aliphatic β-amino acids. nih.gov The discovery and characterization of such enzymes are often achieved through screening microorganisms for their ability to utilize β-amino acids as a nitrogen source. nih.gov

Kinetic and Mechanistic Characterization of Enzyme-Inhibitor Interactions

The interaction between an enzyme and an inhibitor can be characterized by kinetic parameters that quantify the inhibitor's potency. Mechanism-based inactivators (MBIs) are a class of inhibitors that act as substrates for the target enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. nih.gov

Studies on analogues of this compound have provided detailed mechanistic insights. For example, the inactivation of human ornithine aminotransferase (hOAT) by compounds like (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid involves time-dependent inhibition. nih.gov The potency of these inhibitors is influenced by the electronic effects of substituents, such as fluorine atoms, which can affect key deprotonation steps in the inactivation mechanism. nih.gov

The inactivation process often involves the formation of a stable, tight-binding adduct with the enzyme's PLP cofactor. nih.govnih.gov X-ray crystallography and mass spectrometry have been instrumental in characterizing these adducts. nih.govmdpi.com For instance, the crystal structure of hOAT in complex with an inactivator revealed a covalent linkage to the PLP, with specific interactions, such as hydrogen bonds with active site residues like Tyr55 and Gln266, contributing to the stability of the complex. nih.gov

The table below summarizes kinetic data for the inhibition of human ornithine aminotransferase (hOAT) and γ-aminobutyric acid aminotransferase (GABA-AT) by various cyclopentane (B165970) and cyclopentene (B43876) analogues, highlighting the impact of structural modifications on inhibitory potency.

| Compound | Target Enzyme | kinact (min-1) | KI (mM) | kinact/KI (M-1min-1) | Reference |

| 4 | hOAT | 0.034 ± 0.001 | 4.8 ± 0.4 | 118 ± 10 | mdpi.com |

| 5 | hOAT | 0.063 ± 0.002 | 0.93 ± 0.09 | 1127 ± 117 | mdpi.com |

| 4 | GABA-AT | 0.015 ± 0.001 | 1.1 ± 0.2 | 228 ± 45 | mdpi.com |

| 5 | GABA-AT | 0.16 ± 0.01 | 0.52 ± 0.08 | 5200 ± 890 | mdpi.com |

Table 1: Kinetic constants for the inhibition of hOAT and GABA-AT. This data illustrates the increased inactivation efficiency of the unsaturated analogue (5) compared to the saturated analogue (4) against both enzymes.

Receptor Ligand Design and Structure-Activity Relationship (SAR) Studies

The unique structural properties of β-amino acids, including this compound, make them attractive scaffolds for the design of receptor ligands. nih.gov Their incorporation into peptides can lead to molecules with enhanced metabolic stability and well-defined secondary structures. nih.gov

Rational Design of Ligands Based on β-Amino Acid Scaffolds

The rational design of ligands often involves creating peptidomimetics where the natural α-amino acids are replaced with β-amino acids. nih.gov This substitution can induce specific secondary structures, such as helices, that can mimic the binding epitopes of natural peptides. acs.org The predictable side-chain topography of β-peptides allows for the precise spatial arrangement of functional groups to optimize interactions with a biological target.

For example, β-peptide scaffolds have been successfully designed to target protein-protein interactions, such as the disruption of the interaction between transmembrane helices of the platelet integrin αIIbβ3. acs.org Computational modeling is often employed to optimize the sequence and side-chain functionalities for effective binding. acs.org

Correlation of Stereochemistry with Molecular Recognition Events

The stereochemistry of β-amino acids is a critical determinant of their biological activity. The specific arrangement of substituents around the chiral centers dictates how the molecule fits into a binding pocket and interacts with target residues.

The stereochemical configuration of a ligand can significantly impact its binding affinity and functional effect. For instance, in the context of allosteric activators of the protein tyrosine phosphatase SHP1, the stereochemistry at the C-3 position of lithocholic acid derivatives was found to be crucial for activity. nih.gov Derivatives with a C-3 amino group showed better activity, and the presence of a free amino group was beneficial. nih.gov This highlights the importance of stereospecific interactions in molecular recognition.

Interactions with Other Biomolecules (e.g., Proteins, Nucleic Acids)

While the primary focus of research on this compound and its analogues has been on enzyme and receptor interactions, their potential to interact with other biomolecules like proteins and nucleic acids is an area of growing interest.

The principles governing amino acid-base recognition in protein-DNA interactions involve a combination of hydrogen bonds, van der Waals contacts, and water-mediated bonds. nih.gov Although direct evidence for the interaction of this compound with nucleic acids is limited, the fundamental principles of molecular recognition suggest that its functional groups could potentially engage with the grooves of DNA or RNA. The amino group could act as a hydrogen bond donor, while the carboxylic acid could act as an acceptor. The hydrophobic alkyl chain could participate in van der Waals interactions.

The incorporation of β-amino acids into peptides can lead to structures that are resistant to proteolytic degradation, a significant advantage for therapeutic applications. nih.gov This inherent stability is a result of the altered backbone structure, which is not recognized by many proteases.

Biophysical Characterization of Binding Events

The primary molecular target of this compound, a compound also known as (3S,4S)-4-methylpregabalin, is the α2δ subunit of voltage-gated calcium channels. ucl.ac.uk This interaction is a critical first step in its pharmacological activity. The binding affinity of this compound has been primarily characterized through competitive binding assays, often using radiolabeled gabapentin (B195806) ([³H]gabapentin) due to the shared binding site among this class of molecules, known as gabapentinoids. nih.gov

Studies on a series of pregabalin (B1679071) analogues have demonstrated that specific structural features are crucial for high-affinity binding to the α2δ subunit. nih.gov For this compound, the stereochemistry is a key determinant of its binding potency. The (3S,4S) enantiomer, in particular, has been shown to exhibit a binding affinity for the α2δ subunit that is approximately four times higher than that of pregabalin. ucl.ac.uk

The binding of gabapentinoids, including this compound, is selective for the α2δ-1 and α2δ-2 subunits of VGCCs, with negligible affinity for the α2δ-3 subunit. nih.gov This selectivity is attributed to specific amino acid residues within the binding pocket of the α2δ proteins. researchgate.net A point mutation in the α2δ-1 subunit can significantly reduce the binding affinity of these compounds, confirming the specificity of this interaction. nih.gov

While precise thermodynamic data from techniques such as isothermal titration calorimetry are not extensively reported in the public domain for this specific analogue, the high-affinity interaction suggests a structurally complementary and energetically favorable binding event. The binding event itself does not directly occlude the calcium-conducting pore of the channel but rather initiates a cascade of allosteric changes.

Table 1: Comparative Binding Affinities for the α2δ-1 Subunit

| Compound | Target | Binding Affinity (Kd/Ki) | Method |

|---|---|---|---|

| Pregabalin | α2δ-1 Subunit | ~29-86 nM | Radioligand Binding Assays |

| (3S,4S)-4-Methylpregabalin (this compound) | α2δ-1 Subunit | Estimated ~4x higher than Pregabalin | Structure-Activity Relationship Studies ucl.ac.uk |

| Gabapentin | α2δ-1 Subunit | ~40-120 nM | Radioligand Binding Assays |

Note: The binding affinity for this compound is an estimation based on its reported relative potency compared to pregabalin. Specific experimental values for this particular stereoisomer are not widely available.

Exploration of Allosteric Modulation Principles

The binding of this compound to the α2δ subunit is the initiating event for the allosteric modulation of the entire VGCC complex. Unlike direct channel blockers, which physically obstruct the ion flow, this compound modulates channel function through an indirect mechanism. The α2δ subunit itself plays a significant role in the trafficking and plasma membrane expression of the pore-forming α1 subunit of the calcium channel. nih.gov

In vitro studies have shown that the binding of gabapentinoids to the α2δ subunit does not acutely inhibit calcium currents in a manner consistent with direct channel blockade. researchgate.net Instead, the modulatory effects are often observed after chronic exposure to the compound. ucl.ac.uk This has led to the hypothesis that these ligands interfere with the normal function of the α2δ subunit, particularly its role in promoting the trafficking of the VGCC complex to the presynaptic membrane. nih.gov

The proposed mechanism of allosteric modulation involves the following key principles:

Interference with Protein Trafficking : Chronic application of gabapentinoids has been shown to reduce the cell-surface expression of both the α2δ subunit and the associated pore-forming CaV2.1 subunit. ucl.ac.uk This suggests that the binding of the ligand to an intracellular site on the α2δ subunit, following its uptake by amino acid transporters, disrupts the forward trafficking of the channel complex to the plasma membrane. ucl.ac.uk

No Direct Alteration of Channel Gating : The interaction does not appear to directly alter the voltage-sensing or gating machinery of the calcium channel in an acute setting. nih.gov The primary effect is a reduction in the number of functional channels at the presynaptic terminal, which in turn leads to a decrease in excessive neurotransmitter release under conditions of neuronal hyperexcitability. nih.gov

State-Dependent Action : The effects of gabapentinoids appear to be more pronounced in pathological states characterized by neuronal hyperexcitability. researchgate.net This is consistent with a mechanism that normalizes neurotransmission rather than causing a general suppression of neuronal activity. The up-regulation of the α2δ-1 subunit in certain pathological conditions may enhance the target availability for these drugs. nih.gov

In essence, the binding of this compound to the α2δ subunit allosterically modulates the VGCC by impairing its trafficking and cell surface expression, rather than by directly inhibiting its ion-conducting function. This leads to a reduction in the density of functional calcium channels at the presynaptic terminal, thereby tempering excessive neurotransmitter release.

Future Directions and Research Gaps in 3s 3 Amino 4 Methylhexanoic Acid Research

Emerging Synthetic Methodologies and Technologies

The synthesis of enantiomerically pure β-amino acids such as (3S)-3-Amino-4-methylhexanoic acid is a key area for innovation. Future progress will likely hinge on the adoption of greener, more efficient, and scalable technologies.

Green and Sustainable Synthesis: Traditional synthetic methods often rely on non-renewable resources and can generate significant chemical waste. rsc.orgpnas.org Future methodologies are shifting towards sustainable approaches, such as the use of biomass-derived feedstocks and the catalytic fixation of abundant small molecules like carbon dioxide and nitrogen. rsc.orgrsc.orgthechemicalengineer.com While not yet applied directly to this compound, these green chemistry principles represent a significant research gap and opportunity. rsc.orgrsc.org Developing biocatalytic routes that utilize engineered enzymes to convert renewable starting materials into chiral amino acids is a promising and environmentally benign alternative. thechemicalengineer.comnih.gov

Advanced Catalysis: The development of novel catalysts is central to advancing asymmetric synthesis. For β-amino acids, this includes new organocatalysts, transition-metal catalysts, and biocatalysts. rsc.orgmdpi.com Recently developed confined imidodiphosphorimidate (IDPi) catalysts have shown high efficiency and enantioselectivity in producing free β²-amino acids. acs.org Similarly, copper-catalyzed asymmetric hydroamination presents a unified strategy for the direct synthesis of various chiral β-amino acid derivatives, which could be adapted for this compound. chinesechemsoc.org Chemoenzymatic strategies, which couple the high selectivity of enzymes with the versatility of chemical reactions, offer a powerful approach, particularly when integrated into continuous flow systems. nih.govresearchgate.net

| Methodology | Core Principle | Potential Advantages for this compound Synthesis | Key Research Gap |

| Green Chemistry | Utilization of renewable feedstocks (e.g., biomass) and sustainable reagents (e.g., CO₂). rsc.orgpnas.orgrsc.org | Reduced environmental impact, lower reliance on petrochemicals, potentially lower cost. | Development of specific catalytic systems to convert biomass precursors to the target molecule. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a single batch. nih.gov | Improved reaction control, enhanced safety, easier scalability, potential for multi-step telescoping. nih.govnih.gov | Optimization of catalysts and reaction conditions for the specific multi-step synthesis in a flow setup. rsc.org |

| Advanced Asymmetric Catalysis | Use of novel, highly selective catalysts (e.g., confined IDPi, copper-hydride complexes, engineered enzymes). acs.orgchinesechemsoc.org | High enantioselectivity, high yields under mild conditions, broad applicability to different substrates. acs.orgchinesechemsoc.org | Adapting and optimizing newly developed catalysts for the specific stereochemistry of this compound. |

| Chemoenzymatic Synthesis | Strategic combination of enzymatic and chemical reaction steps. nih.gov | Combines the high stereoselectivity of enzymes with the broad reaction scope of chemical synthesis. researchgate.net | Identifying and engineering suitable enzymes (e.g., transaminases) that are stable and active on the required intermediates. |

Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structure, dynamics, and properties of this compound requires the application of state-of-the-art analytical and computational tools. These methods can provide insights that are inaccessible through classical techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced NMR techniques offer greater insight. Solid-state NMR (SSNMR) can be used to study the conformation and molecular dynamics of the compound in its crystalline form, providing information on hydrogen bonding and the influence of the crystal lattice on its structure. acs.orgnih.gov For analysis in solution, 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are invaluable for unambiguous structural assignment, especially when the molecule is part of a larger peptide. steelyardanalytics.com Future research could leverage hyperpolarization techniques, such as parahydrogen-induced hyperpolarization (PHIP), to dramatically increase NMR sensitivity, enabling the detection and enantiospecific analysis of amino acids at submicromolar concentrations. nih.gov

High-Resolution Mass Spectrometry (MS): Differentiating between stereoisomers is a significant analytical challenge. researchgate.net Advanced MS techniques, particularly those coupled with ion mobility spectrometry (IM-MS), are emerging as powerful tools for separating and identifying chiral isomers without the need for derivatization. nih.govresearchgate.net By forming noncovalent complexes with a chiral selector, different enantiomers and diastereomers can be resolved based on their distinct shapes and sizes (collision cross-sections). nih.govrsc.org Future work could focus on developing specific IM-MS methods for quantifying the various stereoisomers of 3-Amino-4-methylhexanoic acid in complex biological matrices.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for studying amino acids. nih.govmdpi.com These approaches can be used to predict the stable conformations of this compound, calculate their relative energies, and simulate their vibrational and NMR spectra to aid in experimental characterization. nih.govnih.govacs.org A significant research avenue is to use computational modeling to understand the transition states of its synthesis reactions, which can guide the design of more efficient catalysts. acs.orgscirp.org Furthermore, molecular dynamics simulations can predict how the molecule interacts with solvents and biological targets like enzymes or receptors. acs.org

| Technique | Application to this compound | Potential Insights |

| Solid-State NMR (SSNMR) | Analysis of the compound in its crystalline or solid-bound state. acs.orgnih.gov | Provides information on solid-state conformation, polymorphism, and molecular dynamics influenced by crystal packing. nih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and identification of stereoisomers based on their size and shape. nih.govrsc.org | Allows for rapid, high-resolution differentiation of enantiomers and diastereomers in complex mixtures. researchgate.netnih.gov |

| Density Functional Theory (DFT) | Calculation of molecular structure, energy, and spectroscopic properties. nih.govmdpi.com | Predicts stable conformers, reaction pathways, and provides theoretical spectra to support experimental data. nih.govacs.org |

| 2D NMR with Hyperpolarization | High-sensitivity detection and structural analysis in solution. nih.gov | Enables quantitative analysis of enantiomeric excess at very low concentrations and in complex mixtures. nih.gov |

Untapped Avenues in Molecular Interactions and Biological Probes

Beyond its use as a simple building block, this compound and other β-amino acids hold immense, largely untapped potential as tools for chemical biology and as scaffolds for therapeutic development.

Foldamers and Protein-Protein Interaction (PPI) Inhibitors: β-amino acids can be assembled into non-natural peptides, or "foldamers," that adopt stable, predictable secondary structures like helices. nih.gov These β-peptides are resistant to degradation by proteases, a major advantage over natural α-peptides. nih.gov A significant future direction is the design of β-peptides containing this compound to mimic the structure of α-helices involved in protein-protein interactions (PPIs). By presenting side chains in a specific spatial arrangement, these foldamers could act as potent and specific inhibitors of PPIs, which are implicated in many diseases. nih.govacs.orgacs.org

Activity-Based Probes (ABPs): To explore the biological targets of this compound or related structures, activity-based probes (ABPs) can be designed. An ABP typically consists of a recognition element (the amino acid scaffold), a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, and a reporter tag (e.g., a fluorophore or biotin). researchgate.netrsc.org By creating an ABP based on the this compound structure, researchers could identify and visualize its interacting enzymes within complex biological systems, providing crucial insights into its mechanism of action and potential therapeutic targets. rsc.orgnih.gov

Click Chemistry for Bioconjugation and Imaging: The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and specific method for modifying molecules. bachem.com A key area of future research is the synthesis of this compound analogues that incorporate an alkyne or azide (B81097) group. iris-biotech.demdpi.com These "clickable" versions could then be readily conjugated to a wide array of reporter molecules, such as fluorescent dyes for super-resolution imaging or affinity tags for pull-down experiments, without interfering with their biological activity. nih.govacs.org This would enable the creation of powerful biological probes to track the molecule's localization, interactions, and fate within living cells. mdpi.com

| Research Avenue | Description | Application for this compound |

| Foldamer Design | Assembling β-amino acids into stable, protease-resistant helical structures (β-peptides). nih.gov | Incorporation into β-peptides designed to mimic α-helices and inhibit disease-relevant protein-protein interactions. acs.orgacs.org |

| Activity-Based Probes (ABPs) | Designing molecules that covalently label the active site of specific enzymes. researchgate.netrsc.org | Creation of probes to identify and characterize the specific enzyme targets of this compound in a proteomic context. nih.gov |

| Clickable Analogues | Synthesizing derivatives containing bioorthogonal functional groups like azides or alkynes. iris-biotech.demdpi.com | Enables facile attachment of reporter tags (fluorophores, biotin) for use in advanced cellular imaging and interaction studies. bachem.comnih.govacs.org |

Q & A

Q. What are the optimal synthetic routes for (3S)-3-Amino-4-methylhexanoic acid, and how do chiral catalysts influence enantiomeric purity?

- Methodological Answer: The synthesis of this compound typically employs chiral catalysts (e.g., Rhodium-DuPhos complexes) or chiral auxiliaries to ensure stereochemical control. Key steps include:

- Asymmetric hydrogenation of α,β-unsaturated precursors using transition metal catalysts to establish the (3S) configuration.

- Protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups for the amino moiety) to prevent side reactions during carboxylate formation .

- Purification via chiral HPLC or recrystallization to achieve >99% enantiomeric excess (e.e.).

Reference Table 1 compares yields and e.e. values for different catalytic systems.

Q. How can researchers characterize the stereochemical configuration of this compound using advanced spectroscopic techniques?

- Methodological Answer:

- X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of the amino and methyl groups.

- NMR spectroscopy (e.g., - NOESY) detects through-space interactions between protons to confirm the relative configuration.

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) separates enantiomers and quantifies optical purity .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound across enzyme inhibition studies?

- Methodological Answer: Discrepancies may arise from:

- Stereochemical impurities : Validate enantiopurity using chiral HPLC before bioassays.

- Assay conditions : Test activity under varying pH (6.0–8.0) and ionic strengths to identify optimal enzyme-binding environments.

- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms. Cross-validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What methodologies are employed to study the metabolic stability of this compound in pharmacokinetic models?

- Methodological Answer:

- In vitro hepatic microsomal assays : Incubate the compound with liver microsomes and NADPH to assess oxidative metabolism. Monitor degradation via LC-MS/MS.

- Stable isotope labeling : Introduce - or -labels to track metabolite formation in plasma or urine.

- Pharmacokinetic modeling : Use compartmental analysis to calculate half-life () and clearance rates .

Q. What derivatization strategies enhance the detection of this compound in complex biological matrices using mass spectrometry?

- Methodological Answer:

- Hydrochloride salt formation : Improves ionization efficiency in ESI-MS by stabilizing the protonated amino group.

- Dansyl chloride derivatization : Introduces a UV-fluorescent tag for sensitive detection in LC-MS.

- Methyl esterification : Converts the carboxylate to a methyl ester, reducing polarity and enhancing chromatographic retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。